![molecular formula C14H14ClN5O B5598936 N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)
N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide
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Overview
Description
The compound “N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes the compound , involves various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of these compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidine-containing compounds has been confirmed through single-crystal X-ray diffraction measurement . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidine-containing compounds are complex and involve various steps. The existence of characteristic IR absorption in the 1,600–1,550 cm−1 region is indicative of a C=N group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidine-containing compounds are determined by various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Antimicrobial Activity
The triazole core of SMR000012766 is known for its antimicrobial properties. Triazoles are a class of drugs that include agents like fluconazole and voriconazole, which are used to treat fungal infections . The presence of the 1,2,4-triazole moiety in this compound suggests potential utility in developing new antimicrobial agents, particularly against drug-resistant strains of bacteria and fungi.
Anticancer Potential
Compounds with a triazole ring have been investigated for their anticancer activities. The structural similarity of SMR000012766 to known triazole-containing drugs implies that it may also possess anticancer properties. Research could explore its efficacy against various cancer cell lines and its mechanism of action in inhibiting tumor growth .
Antiviral Applications
The triazole derivatives have shown promise as antiviral agents. Given the structure of SMR000012766, it could be a candidate for the development of new antiviral drugs. Its effectiveness against a range of RNA and DNA viruses could be a significant area of research, especially in the context of emerging viral diseases .
Anti-inflammatory and Analgesic Uses
Triazole compounds are known to exhibit anti-inflammatory and analgesic effects. SMR000012766 could be studied for its potential to reduce inflammation and pain in various conditions, possibly by inhibiting the production of pro-inflammatory cytokines or through other anti-inflammatory pathways .
Antidepressant and Anxiolytic Effects
Some triazole derivatives have been used as antidepressants and anxiolytics. Research into SMR000012766 could include investigations into its potential to modulate neurotransmitter systems, such as serotonin or GABA, which are often targeted in the treatment of depression and anxiety disorders .
Antidiabetic Activity
Triazole derivatives have also been associated with antidiabetic activity. SMR000012766 might be explored for its potential to regulate blood glucose levels, either through insulin-mimetic actions or by enhancing the body’s natural insulin sensitivity .
Mechanism of Action
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Safety and Hazards
Future Directions
The development of new, more effective and environment-friendly antimicrobial agents remains an extremely pressing task facing agricultural chemists . The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle can be regarded as the fusion of a pyrimidine ring with a 1,2,4-triazole ring, from the perspective of the molecular structure . This makes it a promising candidate for the development of more efficient agrobactericides .
properties
IUPAC Name |
N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c1-8-7-12(10-3-5-11(15)6-4-10)20-14(16-8)18-13(19-20)17-9(2)21/h3-7,12H,1-2H3,(H2,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPDELYIMLZCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C(=NC(=N2)NC(=O)C)N1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[7-(4-Chloro-phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-acetamide |
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